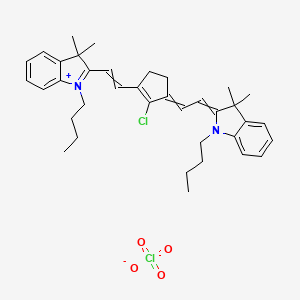![molecular formula C8H7BrN4O B1405565 8-溴咪唑并[1,2-a]吡啶-6-碳酰肼 CAS No. 1427460-78-3](/img/structure/B1405565.png)
8-溴咪唑并[1,2-a]吡啶-6-碳酰肼
描述
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide involves several steps . The procedure for the synthesis of ethyl 6-bromo-imidazo [1,2- a ]pyridine-2-carboxylate involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours .Molecular Structure Analysis
The molecular formula of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is C8H7BrN4O . The InChI is InChI=1S/C8H7BrN4O/c9-5-2-1-3-13-6 (8 (14)12-10)4-11-7 (5)13/h1-4H,10H2, (H,12,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide are complex and involve several steps . The reactions involve the use of 5-bromo-2-aminopyridine and ethyl bromopyruvate .Physical and Chemical Properties Analysis
The molecular weight of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is 255.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用
合成与功能化
从四氢咪唑并[1,2-a]吡啶-6-碳酰肼等衍生物合成功能化 2-吡啶酮衍生物展示了一种具有多个优势的方法,包括操作简单、反应条件温和、产物易于分离。这种方法对于制备潜在的生物活性化合物至关重要 (Masoud Mohammadi Vala 等人,2020 年)。
制药工业应用
在制药领域,铃木-宫浦硼化反应在制备各种活性剂方面的效率突出了衍生物在基于 API 的合成中的相关性。具体而言,该研究重点关注区域选择性硼化以及衍生自 6-溴咪唑并[1,2-a]吡啶-2-羧酸盐的二聚化产物的潜在抗癌和抗结核剂 (Kartik N. Sanghavi 等人,2022 年)。
衍生物的表征
新的 N-(3-(8-溴咪唑并[1, 2a]吡啶-2-基)-4-氟苯基)苯甲酰胺衍生物的合成和表征已得到记录,展示了这些化合物在化学和制药领域的进一步研究和开发中的效用 (Parameshwar Achugatla 等人,2017 年)。
抗菌和抗真菌活性
对咪唑并[1,2-a]吡啶衍生物的抗菌和抗真菌活性的研究具有重要意义。例如,新的 6,8-二氯咪唑并[1,2-a]吡啶衍生物结合吡啶、噻唑和吡唑环系统显示出显着的抗菌活性 (Ismail Althagafi 等人,2021 年)。此外,已经合成并评估了新型四氢咪唑并[1,2-a]嘧啶-2-碳酰肼衍生物的抗菌活性,对各种细菌菌株显示出有希望的结果 (Shashikala Kethireddy 等人,2015 年)。
方法学发展
方法学进步包括高效、一步微波辅助合成各种 3-溴咪唑并[1,2-a]吡啶和相关的咪唑杂环,展示了一种方便且实用的合成方案来制备这些化合物 (S. Patil 等人,2014 年)。
安全和危害
未来方向
The future directions for the study of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide could involve further exploration of its potential pharmaceutical applications. As it is used in organic syntheses and as pharmaceutical intermediates , there could be potential for further development and study in these areas.
作用机制
Target of Action
Similar compounds have been studied for their anticonvulsant properties , suggesting potential targets within the central nervous system.
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have a wide range of pharmacological activities . They can act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Biochemical Pathways
The imidazo[1,2-a]pyridine core is known to be involved in a variety of biological activities . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Similar compounds have shown remarkable anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure .
生化分析
Biochemical Properties
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The interactions between 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can interact with DNA and RNA, affecting transcription and translation processes, which in turn influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide have been shown to change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide vary with different dosages in animal models . At low doses, this compound has been shown to have therapeutic effects, such as anticonvulsant and anti-inflammatory activities. At higher doses, 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity. Additionally, 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can affect the activity of cofactors, such as NADH and FADH2, which are essential for energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can also affect its activity and function, as it interacts with different biomolecules in various subcellular environments.
属性
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJTJAJZREQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)




